molecular formula C12H19N5OS B11077834 2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carboxamide

2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carboxamide

Cat. No.: B11077834
M. Wt: 281.38 g/mol
InChI Key: NCOKTSKEGQLJOD-UHFFFAOYSA-N
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Description

2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide is a heterocyclic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base like triethylamine can lead to the formation of the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and thioxo groups may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide apart is its unique combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H19N5OS

Molecular Weight

281.38 g/mol

IUPAC Name

2,3-diamino-7-propyl-1-sulfanylidene-6,8-dihydro-5H-2,7-naphthyridine-4-carboxamide

InChI

InChI=1S/C12H19N5OS/c1-2-4-16-5-3-7-8(6-16)12(19)17(15)10(13)9(7)11(14)18/h2-6,13,15H2,1H3,(H2,14,18)

InChI Key

NCOKTSKEGQLJOD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C(=S)N(C(=C2C(=O)N)N)N

Origin of Product

United States

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